molecular formula C27H31N5O4S B049061 Thromstop CAS No. 117091-16-4

Thromstop

Cat. No.: B049061
CAS No.: 117091-16-4
M. Wt: 521.6 g/mol
InChI Key: XXTWZTPVNIYSJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thromstop is a thrombin inhibitor widely utilized in biochemical and clinical research to modulate coagulation processes. It is characterized by its ability to irreversibly inhibit thrombin activity, making it critical for experiments requiring precise termination of thrombin-mediated reactions. For instance, this compound is added post-thrombin treatment in assays to generate factor XIIIa, ensuring controlled activation of transglutaminase activity . Clinically, this compound has been evaluated in platelet preservation studies, where it demonstrates efficacy in maintaining platelet integrity during extended storage when combined with anticoagulant formulations (e.g., citrate-phosphate-dextrose-adenine [CPDA-1], prostaglandin E-1 [PGE-1], and theophylline) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[3-(4-carbamimidoylphenyl)-1-oxo-1-piperidin-1-ylpropan-2-yl]-2-(naphthalen-2-ylsulfonylamino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N5O4S/c28-26(29)21-10-8-19(9-11-21)16-24(27(34)32-14-4-1-5-15-32)31-25(33)18-30-37(35,36)23-13-12-20-6-2-3-7-22(20)17-23/h2-3,6-13,17,24,30H,1,4-5,14-16,18H2,(H3,28,29)(H,31,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXTWZTPVNIYSJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C(CC2=CC=C(C=C2)C(=N)N)NC(=O)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701006618
Record name N-[3-(4-Carbamimidoylphenyl)-1-oxo-1-(piperidin-1-yl)propan-2-yl]-2-[(naphthalene-2-sulfonyl)amino]ethanimidato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701006618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

521.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86125-48-6
Record name N(alpha)-(2-Naphthylsulfonylglycyl)-4-amidinophenylalanine piperidide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086125486
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[3-(4-Carbamimidoylphenyl)-1-oxo-1-(piperidin-1-yl)propan-2-yl]-2-[(naphthalene-2-sulfonyl)amino]ethanimidato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701006618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thromstop belongs to the thrombin inhibitor class, which includes heparin, low-molecular-weight heparins (e.g., Fragmin), hirudin, and factor Xa inhibitors (e.g., diamidino-benzofuranyl ethane). Below is a detailed comparison based on efficacy, mechanisms, and applications:

Mechanism of Action

  • This compound : Directly inhibits thrombin via irreversible binding, halting fibrin formation and platelet activation .
  • Heparin/Fragmin: Indirect thrombin inhibitors requiring antithrombin III as a cofactor. Heparin’s high molecular weight increases nonspecific interactions, while Fragmin’s lower weight reduces this but still causes platelet clumping .
  • Hirudin : A direct thrombin inhibitor derived from leech saliva; binds thrombin reversibly with high specificity .
  • Factor Xa Inhibitors (e.g., diamidino-benzofuranyl ethane): Target factor Xa upstream in the coagulation cascade, reducing thrombin generation rather than inhibiting thrombin directly .

Efficacy in Platelet Preservation

A 1989 study compared this compound, hirudin, and diamidino-benzofuranyl ethane in platelet concentrates stored for 15 days. Key findings are summarized below:

Parameter This compound + CPDA-1 + PGE-1 + Theophylline + Aprotinin Hirudin + CPDA-1 + PGE-1 + Theophylline + Aprotinin Diamidino-Benzofuranyl Ethane + CPDA-1 + PGE-1 + Theophylline
Plasma pH 6.50 ± 0.15 6.50 ± 0.15 6.30 ± 0.20
Hypotonic Shock Response 76% ± 25% (of Day 1 value) 75% ± 22% 60% ± 20%
LDH Release 11% ± 3% 12% ± 4% 25% ± 6%
Discoid Platelets 69% ± 8% 68% ± 7% 50% ± 10%
ADP Response 50% ± 17% 52% ± 15% 35% ± 12%

This compound and hirudin exhibited comparable performance in preserving platelet morphology and function, outperforming the factor Xa inhibitor. Both maintained near-physiological pH and minimized lactate dehydrogenase (LDH) release, indicating superior cytoprotection. In contrast, heparin and Fragmin induced platelet clumping even with citrate-based anticoagulants, rendering them unsuitable for prolonged storage .

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